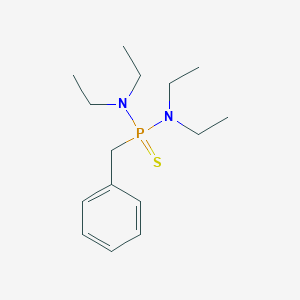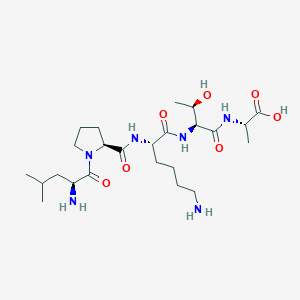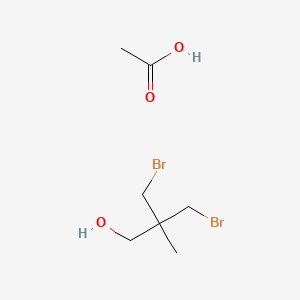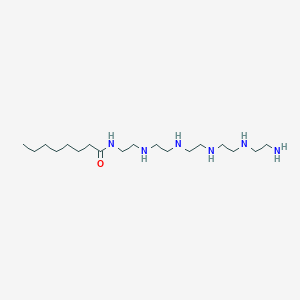![molecular formula C15H18O3 B12551892 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- CAS No. 189509-25-9](/img/structure/B12551892.png)
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- is a spiro compound characterized by a unique structure where a 1,3-dioxane ring is fused to a cyclohexane ring, forming a spiro junction at the 9th position. The phenyl group attached to the 2nd position of the dioxane ring adds to its chemical complexity and potential reactivity. Spiro compounds like this one are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- typically involves the reaction of a suitable ketone with a diol in the presence of an acid catalyst to form the dioxane ring. One common method includes the use of phenyl-substituted cyclohexanone and ethylene glycol under acidic conditions to yield the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and in studying stereochemical properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism by which 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- exerts its effects involves its interaction with molecular targets through its spiro structure. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- include:
1,3-Dioxaspiro[5.5]undecan-9-one: Lacks the phenyl group, resulting in different reactivity and applications.
1,3-Dithiaspiro[5.5]undecan-9-one: Contains sulfur atoms instead of oxygen, leading to distinct chemical properties.
1,3-Oxathiaspiro[5.5]undecan-9-one: Features both oxygen and sulfur atoms, offering a unique set of reactivities.
The uniqueness of 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- lies in its specific combination of a dioxane ring with a phenyl group, providing a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
189509-25-9 |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
2-phenyl-1,3-dioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C15H18O3/c16-13-6-8-15(9-7-13)10-11-17-14(18-15)12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
InChI-Schlüssel |
UTGMKPZXDJNHOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=O)CCOC(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


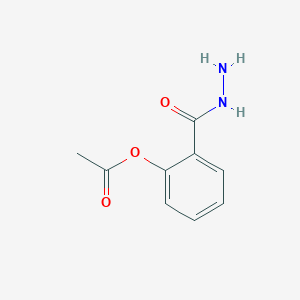

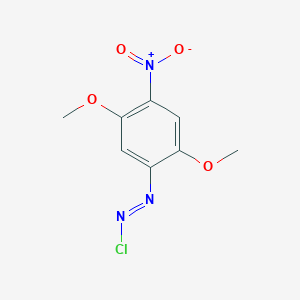
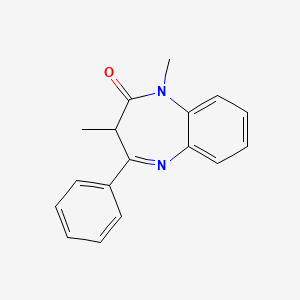
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)

